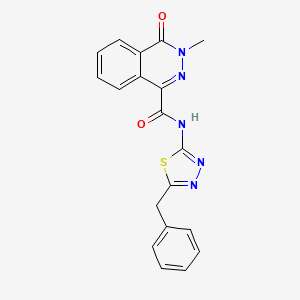

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Description

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzyl group at position 5 and linked to a 3-methyl-4-oxophthalazine carboxamide moiety. The compound’s molecular formula is deduced as C₁₉H₁₅N₅O₂S, with a molecular weight of 385.42 g/mol, derived from structural analysis.

Properties

Molecular Formula |

C19H15N5O2S |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxophthalazine-1-carboxamide |

InChI |

InChI=1S/C19H15N5O2S/c1-24-18(26)14-10-6-5-9-13(14)16(23-24)17(25)20-19-22-21-15(27-19)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,20,22,25) |

InChI Key |

SRMBDQGOSPHVIS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a thioamide under acidic conditions.

Formation of the Phthalazine Moiety: The phthalazine ring can be synthesized by cyclization of a suitable phthalic anhydride derivative with hydrazine.

Coupling Reaction: The final step involves coupling the thiadiazole and phthalazine moieties through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or cancer cells.

Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with the active site of enzymes, inhibiting their activity. The phthalazine moiety can interact with receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s distinct features include the phthalazine carboxamide group and benzyl-thiadiazole backbone. Below is a comparative analysis with key analogs:

Table 1: Comparative Physicochemical Properties

Key Observations:

- Substituent Effects: Benzyl vs. Thiadiazole Modifications: Compounds with methylthio (5f) or chlorobenzylthio (5j) substituents exhibit higher melting points (158–160°C and 138–140°C, respectively) , suggesting that bulky or polar groups increase crystalline stability. Carboxamide vs. Sulfonamide (): The phthalazine carboxamide in the target compound may offer greater hydrogen-bonding capacity than sulfonamide derivatives, influencing solubility and interaction with biological targets.

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on various research studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole ring and a phthalazine moiety. The presence of these heterocycles is significant as they are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₄O₂S |

| Molecular Weight | 318.36 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in organic solvents |

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit diverse biological activities, including anticancer effects. The mechanisms through which these compounds exert their effects include:

- Inhibition of Cell Proliferation : Studies have shown that derivatives of thiadiazoles can significantly inhibit the proliferation of various cancer cell lines.

- Induction of Apoptosis : Certain compounds have been reported to induce apoptotic cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : Compounds have been observed to block the cell cycle at specific phases, particularly the G1/S or G2/M transitions.

Cytotoxicity Against Cancer Cell Lines

A series of studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. The results are summarized in the following table:

Case Studies

- MCF-7 Cell Line Study : In a study evaluating the effects on MCF-7 cells, it was found that the compound exhibited significant antiproliferative activity with an IC₅₀ value of 5.36 µM. This was attributed to its ability to induce apoptosis and interfere with cell cycle progression .

- HepG2 Cell Line Study : Another study reported that the compound caused cell cycle arrest in HepG2 cells at the G0/G1 phase with an IC₅₀ value of 3.21 µM, indicating its potential as a hepatocellular carcinoma therapeutic agent .

- A549 and HeLa Cells : The compound demonstrated potent activity against A549 lung cancer cells (IC₅₀ = 2.32 µM) and HeLa cervical cancer cells (IC₅₀ = 0.37 µM), suggesting broad-spectrum anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.